1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole
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Overview
Description
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a diazenyl group (–N=N–) attached to a 4-methylphenyl group, making it a diazo compound. The presence of the diazenyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylimidazole with 4-methylbenzenediazonium chloride under basic conditions. The reaction typically proceeds as follows:
Formation of 4-methylbenzenediazonium chloride: This is achieved by diazotizing 4-methylaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl).
Coupling reaction: The 4-methylbenzenediazonium chloride is then reacted with 1,2-dimethylimidazole in an alkaline medium, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:
Diazotization: Large quantities of 4-methylaniline are diazotized using sodium nitrite and hydrochloric acid.
Coupling: The resulting diazonium salt is coupled with 1,2-dimethylimidazole in a controlled environment to ensure high yield and purity.
Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole can be compared with other diazo compounds and imidazole derivatives:
Similar Compounds: 4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole, 1,2-dimethyl-4-[(E)-(phenyl)diazenyl]-1H-imidazole.
Uniqueness: The presence of both the diazenyl group and the imidazole ring in this compound imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
917919-90-5 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
(1,2-dimethylimidazol-4-yl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C12H14N4/c1-9-4-6-11(7-5-9)14-15-12-8-16(3)10(2)13-12/h4-8H,1-3H3 |
InChI Key |
OOPTTWIUIBYFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CN(C(=N2)C)C |
Origin of Product |
United States |
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